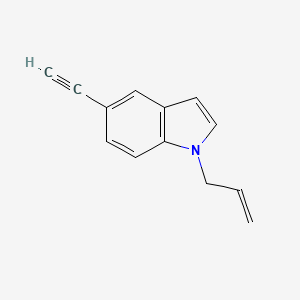
1-Allyl-5-ethynyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-5-ethynyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features an allyl group at the nitrogen atom and an ethynyl group at the 5-position of the indole ring, making it a unique and interesting molecule for research and industrial applications.
Métodos De Preparación
The synthesis of 1-Allyl-5-ethynyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions .
Industrial production methods for indole derivatives often involve multi-step processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation to accelerate reaction times and improve efficiency .
Análisis De Reacciones Químicas
1-Allyl-5-ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated indole derivatives, while nitration can introduce nitro groups at specific positions on the indole ring .
Aplicaciones Científicas De Investigación
1-Allyl-5-ethynyl-1H-indole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Allyl-5-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The exact mechanism of action depends on the specific biological context and the targets involved.
Comparación Con Compuestos Similares
1-Allyl-5-ethynyl-1H-indole can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
1-Allyl-1H-indole: Lacks the ethynyl group, which may result in different chemical and biological properties.
5-Ethynyl-1H-indole: Lacks the allyl group, which may affect its reactivity and interactions with biological targets.
1-Methyl-5-ethynyl-1H-indole: Similar structure but with a methyl group instead of an allyl group, leading to potential differences in activity and applications.
Propiedades
Fórmula molecular |
C13H11N |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
5-ethynyl-1-prop-2-enylindole |
InChI |
InChI=1S/C13H11N/c1-3-8-14-9-7-12-10-11(4-2)5-6-13(12)14/h2-3,5-7,9-10H,1,8H2 |
Clave InChI |
NQZJQWWHNVHOKF-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=CC2=C1C=CC(=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B13725101.png)
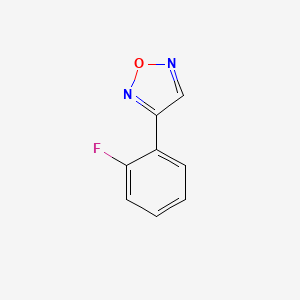
![Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13725109.png)
![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
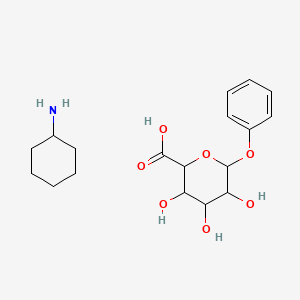
![(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid](/img/structure/B13725116.png)

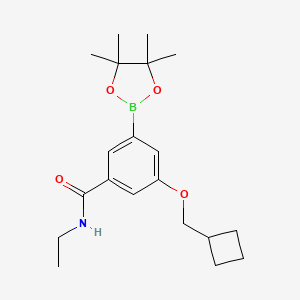
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
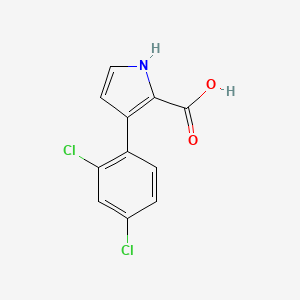

![[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone](/img/structure/B13725157.png)
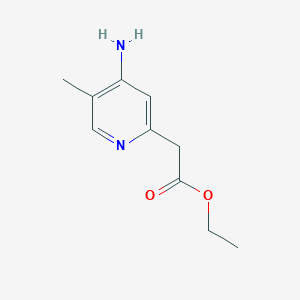
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
